1-(2-Amino-3-(chloromethyl)phenyl)propan-1-one
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Overview
Description
1-(2-Amino-3-(chloromethyl)phenyl)propan-1-one is an organic compound with the molecular formula C10H12ClNO and a molecular weight of 197.66 g/mol . This compound is characterized by the presence of an amino group, a chloromethyl group, and a propanone moiety attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-3-(chloromethyl)phenyl)propan-1-one typically involves the reaction of 2-amino-3-(chloromethyl)benzaldehyde with a suitable reagent to introduce the propanone group. One common method involves the use of Grignard reagents, where the aldehyde is reacted with a Grignard reagent followed by oxidation to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-3-(chloromethyl)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of azide or thiol groups.
Scientific Research Applications
1-(2-Amino-3-(chloromethyl)phenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Amino-3-(chloromethyl)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloromethyl group can participate in covalent bonding with nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Amino-3-methylphenyl)propan-1-one: Similar structure but lacks the chlorine atom.
1-(2-Amino-3-(bromomethyl)phenyl)propan-1-one: Similar structure with a bromine atom instead of chlorine.
1-(2-Amino-3-(hydroxymethyl)phenyl)propan-1-one: Similar structure with a hydroxyl group instead of chlorine.
Uniqueness
1-(2-Amino-3-(chloromethyl)phenyl)propan-1-one is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and chemical properties compared to its analogs. This makes it valuable for specific synthetic applications and research studies .
Properties
Molecular Formula |
C10H12ClNO |
---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
1-[2-amino-3-(chloromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H12ClNO/c1-2-9(13)8-5-3-4-7(6-11)10(8)12/h3-5H,2,6,12H2,1H3 |
InChI Key |
UCGLQMNBYNBFJK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=CC(=C1N)CCl |
Origin of Product |
United States |
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